molecular formula C7H9N3 B13516955 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13516955
M. Wt: 135.17 g/mol
InChI Key: VASVATLZVOEQQT-UHFFFAOYSA-N
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Description

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl group attached to the pyrazole ring and an acetonitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 4-ethyl-1H-pyrazole with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-phenyl-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile

Uniqueness

2-(4-ethyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-(4-ethylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C7H9N3/c1-2-7-5-9-10(6-7)4-3-8/h5-6H,2,4H2,1H3

InChI Key

VASVATLZVOEQQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1)CC#N

Origin of Product

United States

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